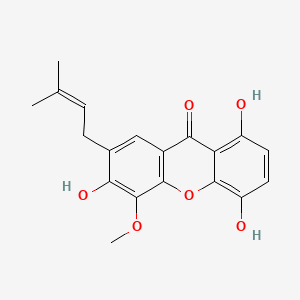

1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

Description

This compound has been reported in Garcinia dulcis with data available.

Properties

IUPAC Name |

1,4,6-trihydroxy-5-methoxy-7-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-9(2)4-5-10-8-11-16(23)14-12(20)6-7-13(21)18(14)25-17(11)19(24-3)15(10)22/h4,6-8,20-22H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFZQNNUVXEIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C(=C1O)OC)OC3=C(C=CC(=C3C2=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301157401 | |

| Record name | 1,4,6-Trihydroxy-5-methoxy-7-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301157401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160623-47-2 | |

| Record name | 1,4,6-Trihydroxy-5-methoxy-7-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160623-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,6-Trihydroxy-5-methoxy-7-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301157401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isolation of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone from Garcinia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the isolation and characterization of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone, a bioactive xanthone found in Garcinia species. This document provides a comprehensive overview of the compound, including its known biological activities, a detailed, adaptable experimental protocol for its isolation and purification, and available spectroscopic and bioactivity data. Furthermore, a proposed mechanism of antimicrobial action is visualized to aid in understanding its therapeutic potential.

Introduction

The genus Garcinia, belonging to the Clusiaceae family, is a rich source of a diverse array of secondary metabolites, most notably xanthones. These compounds have garnered significant attention from the scientific community due to their wide range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This compound is a specific prenylated xanthone that has been isolated from Garcinia xanthochymus.[1] Its structure, featuring a combination of hydroxyl, methoxy, and prenyl functional groups, contributes to its biological activity, particularly its antimicrobial effects. This guide serves as a technical resource for researchers interested in the isolation, characterization, and further investigation of this promising natural product.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | 128 µg/mL | [2] |

| Bacillus cereus | 200 µg/mL | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference |

| ¹H-NMR | Data not fully available in searched literature. General signals for prenylated xanthones include aromatic protons, methoxy singlets, and characteristic signals for the prenyl group (vinyl and methyl protons). | |

| ¹³C-NMR | Specific data not available in searched literature. | |

| HR-ESI-MS | Specific data not available in searched literature. |

Experimental Protocols

The following is a detailed, generalized protocol for the isolation and purification of this compound from the twigs of Garcinia xanthochymus, adapted from established methodologies for xanthone isolation from Garcinia species.

Plant Material Collection and Preparation

-

Collection: Collect fresh twigs of Garcinia xanthochymus.

-

Authentication: A botanist should identify and authenticate a voucher specimen.

-

Drying and Grinding: Air-dry the twigs at room temperature in a well-ventilated area until they are brittle. Grind the dried twigs into a fine powder using a mechanical grinder.

Extraction

-

Maceration: Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v) and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and ethyl acetate.

-

Evaporation: Evaporate each fraction to dryness under reduced pressure to yield the respective n-hexane, dichloromethane, and ethyl acetate fractions. The target compound is expected to be in the less polar fractions (dichloromethane and/or ethyl acetate).

Chromatographic Purification

-

Column Chromatography: Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel (e.g., 70-230 mesh).

-

Elution: Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 100:0 to 0:100).

-

Fraction Collection and TLC Analysis: Collect fractions of a suitable volume (e.g., 50 mL) and monitor the separation by thin-layer chromatography (TLC) on silica gel plates, using an appropriate solvent system. Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., ceric sulfate solution followed by heating).

-

Further Purification: Combine fractions containing the target compound, as indicated by TLC, and subject them to further purification steps, such as preparative TLC or Sephadex LH-20 column chromatography, until a pure compound is obtained.

Structure Elucidation

Characterize the purified compound using modern spectroscopic techniques, including:

-

¹H-NMR and ¹³C-NMR: To determine the carbon-hydrogen framework.

-

2D-NMR (COSY, HSQC, HMBC): To establish the connectivity of protons and carbons.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition.

-

UV-Vis and IR Spectroscopy: To identify the chromophores and functional groups present in the molecule.

Visualization of Workflow and Proposed Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Proposed Antimicrobial Signaling Pathway

While the specific signaling pathways affected by this compound have not been elucidated, the general antimicrobial mechanism of prenylated xanthones is believed to involve the disruption of the bacterial cell membrane. The lipophilic prenyl group facilitates the insertion of the molecule into the phospholipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Conclusion

This compound represents a promising antimicrobial agent from a natural source. This guide provides a foundational framework for its isolation, characterization, and the understanding of its potential mechanism of action. Further research is warranted to fully elucidate its spectroscopic properties, confirm its biological activities against a broader range of pathogens, and investigate its specific molecular targets and signaling pathways. Such studies will be crucial for the development of this and similar xanthones as novel therapeutic agents.

References

Biosynthesis of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They exhibit a wide range of pharmacological activities, making them promising candidates for drug discovery and development. Among the vast array of xanthone structures, 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone stands out for its potential biological activities, which are influenced by its specific substitution pattern. Understanding the biosynthetic pathway of this complex molecule is crucial for its potential biotechnological production and for the generation of novel analogs with enhanced therapeutic properties. This technical guide provides an in-depth overview of the proposed biosynthesis of this compound, detailing the key enzymatic steps, and providing relevant experimental protocols and quantitative data from related systems.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from the general xanthone biosynthetic pathway, which involves the convergence of the shikimate and acetate-malonate pathways.[1][2] The pathway culminates in a series of specific modification reactions—hydroxylation, O-methylation, and prenylation—to yield the final product.

The core of the xanthone structure is formed through the condensation of a benzoyl-CoA derivative (from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate-malonate pathway), catalyzed by a benzophenone synthase (BPS).[2][3] This results in a benzophenone intermediate, which then undergoes cyclization to form a trihydroxyxanthone scaffold, such as 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone.[1][2][4]

Based on the structure of this compound, a plausible biosynthetic route would involve the following sequential modifications of a 1,3,5,6-tetrahydroxyxanthone precursor. This precursor itself is likely derived from 1,3,5-trihydroxyxanthone through the action of a xanthone 6-hydroxylase.[2]

The proposed final steps in the biosynthesis are outlined below:

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone, a naturally occurring xanthone with known antimicrobial properties. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a xanthone derivative isolated from plants of the Garcinia genus, a rich source of bioactive secondary metabolites.[1] Notably, this compound has demonstrated antimicrobial activity, inhibiting the growth of Staphylococcus aureus and Bacillus cereus. A full understanding of its three-dimensional structure is paramount for structure-activity relationship (SAR) studies, synthetic derivatization, and the development of potential therapeutic agents. The definitive structure elucidation of this compound was reported by Trisuwan K, et al. in Tetrahedron Letters in 2014. While the specific spectroscopic data from this primary literature is not publicly available, this guide will detail the standard analytical workflow and data interpretation used for xanthone structure elucidation, based on established methodologies for analogous compounds.

Experimental Protocols

The elucidation of the chemical structure of a natural product like this compound follows a standardized workflow, from isolation and purification to spectroscopic analysis.

Isolation and Purification

The isolation of xanthones from Garcinia species typically involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., twigs, leaves, or bark) is subjected to solvent extraction, often using solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. This initial step fractionates the crude extract based on the polarity of the constituent compounds.

-

Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to isolate the target compound. These methods commonly include:

-

Vacuum Liquid Chromatography (VLC): Used for initial, coarse separation of the extract into several fractions.

-

Column Chromatography (CC): Typically using silica gel as the stationary phase and a gradient of solvents (e.g., n-hexane-ethyl acetate) as the mobile phase to further purify the fractions.

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Employed for the final purification of the isolated compound to yield a pure sample for spectroscopic analysis.

-

The workflow for a typical isolation and purification process is illustrated in the diagram below.

Spectroscopic Data Analysis and Structure Elucidation

The determination of the chemical structure of this compound would be achieved through the combined analysis of data from various spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of the compound. For this compound, the expected molecular formula is C₁₉H₁₈O₆. HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm this formula. Fragmentation patterns observed in the MS/MS spectrum would offer valuable clues about the different structural motifs within the molecule, such as the loss of a methyl group from the methoxy substituent or fragmentation of the prenyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is employed to piece together the molecular puzzle.

¹H-NMR Spectroscopy: This technique provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity. For this compound, one would expect to observe signals corresponding to:

-

Aromatic protons on the xanthone core.

-

Protons of the methoxy group (a singlet around δ 3.8-4.0 ppm).

-

Protons of the prenyl group, including two methyl singlets, a methylene doublet, and a vinylic triplet.

-

Hydroxyl protons, which may appear as broad singlets.

¹³C-NMR Spectroscopy: This experiment reveals the number of unique carbon atoms in the molecule and their types (e.g., carbonyl, aromatic, aliphatic, methoxy). For the target compound, 19 distinct carbon signals would be expected, including the characteristic carbonyl signal of the xanthone core (around δ 180 ppm).

2D-NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons. This is particularly useful for establishing the spin systems within the aromatic rings and the prenyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different structural fragments. For instance, HMBC correlations would link the methoxy protons to the carbon at C-5, and the prenyl protons to the carbon at C-7, thus confirming the positions of these substituents on the xanthone scaffold.

The logical relationship for interpreting spectroscopic data in structure elucidation is depicted in the following diagram.

Tabulated Spectroscopic Data

While the specific, experimentally determined data for this compound is not available in the public domain, the following tables provide a template for how such data would be presented for a comprehensive analysis. The expected chemical shift ranges are based on known values for similar xanthone structures.

Table 1: Hypothetical ¹H-NMR Data for this compound (in CDCl₃, 500 MHz)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-2 | 6.2-6.4 | d | ~2.0 |

| H-3 | 6.4-6.6 | d | ~2.0 |

| H-8 | 6.8-7.0 | s | |

| 5-OCH₃ | 3.8-4.0 | s | |

| H-1' | 3.3-3.5 | d | ~7.0 |

| H-2' | 5.2-5.4 | t | ~7.0 |

| H-4' | 1.7-1.9 | s | |

| H-5' | 1.6-1.8 | s | |

| 1-OH | 12.0-13.0 | s | |

| 4-OH | br s | ||

| 6-OH | br s |

Table 2: Hypothetical ¹³C-NMR Data for this compound (in CDCl₃, 125 MHz)

| Position | δ (ppm) | Position | δ (ppm) |

| C-1 | 160-162 | C-8 | 100-102 |

| C-2 | 98-100 | C-9 | 180-182 |

| C-3 | 164-166 | C-4a | 155-157 |

| C-4 | 93-95 | C-5a | 145-147 |

| C-5 | 140-142 | C-8a | 108-110 |

| C-6 | 158-160 | C-9a | 102-104 |

| C-7 | 110-112 | 5-OCH₃ | 60-62 |

| Prenyl Group | |||

| C-1' | 28-30 | C-4' | 25-27 |

| C-2' | 122-124 | C-5' | 17-19 |

| C-3' | 130-132 |

Table 3: Key Hypothetical HMBC Correlations for this compound

| Proton | Correlated Carbons |

| H-2 | C-1, C-3, C-4, C-9a |

| H-3 | C-1, C-2, C-4, C-4a |

| H-8 | C-6, C-7, C-5a, C-9 |

| 5-OCH₃ | C-5 |

| H-1' | C-7, C-2', C-3' |

| 1-OH | C-1, C-2, C-9a |

Conclusion

The structural elucidation of this compound relies on a systematic approach involving isolation from its natural source, followed by purification and comprehensive spectroscopic analysis. The combined interpretation of data from mass spectrometry and various 1D and 2D NMR techniques allows for the unambiguous assignment of its chemical structure. This detailed structural information is a critical prerequisite for further investigation into its biological activities and potential as a lead compound in drug discovery programs. The methodologies and data interpretation frameworks presented in this guide provide a solid foundation for researchers working on the characterization of novel natural products.

References

An In-depth Technical Guide to 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of the natural product 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone. This prenylated xanthone, first reported in 2014, has demonstrated notable antimicrobial properties. This document consolidates the available physical, chemical, and biological data, presents a logical workflow for its discovery, and discusses the general context of the biological activities of related compounds. Due to the inaccessibility of the full text of the primary research article, specific experimental protocols for its isolation and complete characterization data from the original publication are not available at this time.

Introduction

This compound is a member of the xanthone class of polyphenolic compounds, which are widely distributed in the plant kingdom. The core structure of xanthones consists of a dibenzo-γ-pyrone heterocyclic scaffold. The subject of this guide is a specifically substituted xanthone, featuring three hydroxyl groups, one methoxy group, and a prenyl side chain. These structural modifications are significant as they are often associated with a diverse range of biological activities in xanthone derivatives. This document aims to collate the current knowledge on this specific compound for the scientific community.

Discovery and History

The discovery of this compound was first reported in a 2014 publication in Tetrahedron Letters by Trisuwan K, et al.[1]. The compound was isolated from the twigs of Garcinia xanthochymus, a plant belonging to the Clusiaceae family, which is a well-known source of various xanthone derivatives[2][3]. Since its initial discovery, the primary focus of reported research on this compound has been its antimicrobial properties. To date, there are no publicly available reports on the total synthesis of this compound or detailed investigations into its specific mechanisms of action and signaling pathway interactions.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical supplier databases and is based on computational predictions and publicly available information.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈O₆ | [1] |

| Molecular Weight | 342.34 g/mol | [1] |

| CAS Number | 160623-47-2 | [1] |

| Boiling Point (predicted) | 579.7 ± 50.0 °C at 760 mmHg | [1] |

| Density (predicted) | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point (predicted) | 211.2 ± 23.6 °C | [1] |

Biological Activity

The most well-documented biological activity of this compound is its antimicrobial effect. Specifically, it has been shown to inhibit the growth of Gram-positive bacteria.

| Organism | Activity | Value | Reference |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 128 µg/mL | [1] |

| Bacillus cereus | Minimum Inhibitory Concentration (MIC) | 200 µg/mL | [1] |

General Antimicrobial Mechanism of Prenylated Xanthones

While the specific mechanism of action for this compound has not been elucidated, prenylated xanthones, in general, are known to exert their antimicrobial effects through various mechanisms. These can include the disruption of bacterial cell membranes, inhibition of efflux pumps which are responsible for antibiotic resistance, and interference with bacterial biofilm formation[4][5]. Some xanthones have also been shown to interact with DNA replication and cell wall synthesis pathways[5].

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound from Garcinia xanthochymus are contained within the 2014 Tetrahedron Letters article by Trisuwan K, et al. Unfortunately, the full text of this publication could not be accessed for this review.

Based on general practices for the isolation of natural products, a likely workflow would involve the following steps:

Signaling Pathway Interactions

Currently, there is no specific information available in the public domain regarding the interaction of this compound with any signaling pathways. However, studies on other prenylated xanthones from the Garcinia genus have shown that they can modulate various signaling pathways, including the aryl hydrocarbon receptor (AhR) and Nrf2 pathways, which are involved in cellular stress response and inflammation[6][7]. Some prenylated xanthones have also been found to inhibit the PI3K/Akt/mTOR signaling pathway in cancer cells[8][9][10].

The following diagram illustrates the potential for future research into the signaling pathway interactions of this compound, based on the activities of related molecules.

Conclusion and Future Directions

This compound is a relatively recently discovered natural product with demonstrated antimicrobial activity. The foundational knowledge of its discovery and basic biological effects provides a platform for further research. Key areas for future investigation include:

-

Total Synthesis: The development of a synthetic route would enable the production of larger quantities for extensive biological testing and the creation of structural analogs to explore structure-activity relationships.

-

Mechanism of Action Studies: Detailed investigations are needed to understand how this compound exerts its antimicrobial effects at a molecular level.

-

Signaling Pathway Analysis: Research into its effects on various cellular signaling pathways could uncover novel therapeutic applications beyond its antimicrobial properties.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are required to assess its therapeutic potential, pharmacokinetics, and safety profile.

The elucidation of these aspects will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

- 1. CAS#:160623-47-2 | this compound | Chemsrc [chemsrc.com]

- 2. Cytotoxic and Anti-Inflammatory Activities of Dihydroisocoumarin and Xanthone Derivatives from Garcinia picrorhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - CentAUR [centaur.reading.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 10. Natural Prenylated Xanthones as Potential Inhibitors of PI3k/Akt/mTOR Pathway in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Prenylated Xanthones: From Biological Activity to Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of prenylated xanthones, a significant class of naturally occurring compounds with a wide array of promising pharmacological activities. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways to serve as a vital resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Prenylated Xanthones

Prenylated xanthones are a major group of xanthone derivatives characterized by the presence of one or more isoprenyl, geranyl, or other prenyl-derived side chains. These lipophilic moieties are often credited with enhancing the biological activities of the xanthone scaffold, including their antitumor, anti-inflammatory, antidiabetic, and antimicrobial properties.[1] Found abundantly in families such as Clusiaceae (e.g., Garcinia species), Moraceae, and Gentianaceae, these compounds have attracted significant scientific interest as potential therapeutic leads.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of selected prenylated xanthones, providing key quantitative metrics such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Table 1: Anticancer Activity of Prenylated Xanthones

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| α-Mangostin | MCF-7 (Breast) | MTT | 9.69 | [2][3] |

| α-Mangostin | MDA-MB-231 (Breast) | MTT | 11.37 | [2][3] |

| α-Mangostin | SKBR-3 (Breast) | MTT | 7.46 | [2][3] |

| α-Mangostin | HeLa (Cervical) | MTT | 5.0 | [4] |

| α-Mangostin | SiHa (Cervical) | MTT | 7.5 | [4] |

| Gambogic Acid | A549 (Lung) | MTT | 0.75 | [1][5] |

| Gambogic Acid | SPC-A1 (Lung) | MTT | 0.5 | [1][5] |

| Garcinone E | A549 (Lung) | SRB | 1.2 | |

| Oblongixanthone D | A549 (Lung) | MTT | 8.6 | [6] |

| Nujiangexanthone A | Various | MTT | 2.1-8.6 | [7] |

Table 2: Anti-inflammatory, Antidiabetic, and Antimicrobial Activities

| Compound | Biological Activity | Assay | Metric | Value (µM or µg/mL) | Reference |

| α-Mangostin | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | IC50 | 10.0 | [8] |

| Cudraxanthone D | Antidiabetic | α-Glucosidase Inhibition | IC50 | 2.5 | |

| Garcinone C | Antimicrobial | Staphylococcus aureus | MIC | 1.95 µg/mL | |

| Garcinone C | Antimicrobial | Escherichia coli | MIC | >100 µg/mL | |

| α-Mangostin | Antimicrobial | Staphylococcus aureus | MIC | 170 µg/mL | [4] |

| α-Mangostin | Antimicrobial | Bacillus subtilis | MIC | 315 µg/mL | [4] |

Key Signaling Pathways and Mechanisms of Action

Prenylated xanthones exert their biological effects through modulation of various cellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key mechanisms.

Anticancer Mechanisms: Induction of Apoptosis

Many prenylated xanthones, including α-mangostin and gambogic acid, induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Pro-apoptotic signaling pathways modulated by prenylated xanthones.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

α-Mangostin has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.[9][10]

Caption: Inhibition of the NF-κB inflammatory pathway by α-mangostin.

Antidiabetic Mechanism: α-Glucosidase Inhibition

Certain prenylated xanthones exhibit antidiabetic potential by inhibiting α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.

Caption: Mechanism of α-glucosidase inhibition by prenylated xanthones.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on prenylated xanthones.

Bioassay-Guided Isolation of Prenylated Xanthones

This workflow is a common strategy to identify and isolate bioactive compounds from natural sources.

Caption: Experimental workflow for bioassay-guided isolation.

Protocol:

-

Extraction: Air-dried and powdered plant material (e.g., pericarp of Garcinia mangostana) is extracted sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to obtain crude extracts.

-

Biological Screening: The crude extracts are screened for the desired biological activity (e.g., cytotoxicity against a cancer cell line using the MTT assay).

-

Fractionation: The most active crude extract is subjected to fractionation using techniques like column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents.

-

Bioassay of Fractions: All fractions are tested for biological activity to identify the most potent fractions.

-

Purification: The active fractions are further purified using methods such as preparative High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC) to isolate pure compounds.

-

Structure Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[11]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are treated with various concentrations of the prenylated xanthone (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[12][13][14]

Protocol:

-

Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compound (prenylated xanthone) is administered to the rats, typically via oral or intraperitoneal injection, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point compared to the vehicle control group. The results are analyzed statistically to determine the significance of the anti-inflammatory effect.

In Vitro Antidiabetic Activity: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.[15][16]

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing the α-glucosidase enzyme solution in a suitable buffer (e.g., phosphate buffer, pH 6.8) and the test compound (prenylated xanthone) at various concentrations.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 10 minutes).

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: The plate is incubated at 37°C for a specific time (e.g., 20 minutes). The α-glucosidase enzyme hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product.

-

Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate.

-

Absorbance Measurement: The absorbance of the p-nitrophenol produced is measured at 405 nm using a microplate reader.

-

Data Analysis: The percentage of α-glucosidase inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve. Acarbose is commonly used as a positive control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18]

Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compound: The prenylated xanthone is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are also included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Conclusion

Prenylated xanthones represent a rich and diverse source of bioactive natural products with significant therapeutic potential. Their multifaceted mechanisms of action, targeting key cellular pathways involved in cancer, inflammation, diabetes, and microbial infections, make them compelling candidates for further drug development. This technical guide provides a foundational resource for researchers, summarizing the current state of knowledge on their biological activities and providing detailed experimental frameworks to facilitate future investigations into this promising class of compounds. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety of prenylated xanthones.

References

- 1. researchgate.net [researchgate.net]

- 2. α-Mangostin Induces Apoptosis in Human Osteosarcoma Cells Through ROS-Mediated Endoplasmic Reticulum Stress via the WNT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bioassay-guided isolation of prenylated xanthones and polycyclic acylphloroglucinols from the leaves of Garcinia nujiangensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. inotiv.com [inotiv.com]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro α-glucosidase inhibitory assay [protocols.io]

- 16. medic.upm.edu.my [medic.upm.edu.my]

- 17. goldbio.com [goldbio.com]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

An In-depth Technical Guide on the Biological Activity of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone, a prenylated xanthone isolated from the genus Garcinia, has demonstrated notable antimicrobial properties. This technical guide provides a comprehensive overview of the current knowledge on the biological activity of this compound. It includes available quantitative data on its antimicrobial efficacy, detailed experimental protocols for the assays cited, and a discussion of potential avenues for future research into its other biological activities. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

Xanthones are a class of polyphenolic compounds found in a variety of plant families, with a significant presence in the genus Garcinia. These compounds are characterized by their dibenzo-γ-pyrone scaffold and are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. The substitution patterns on the xanthone core, including hydroxylation, methoxylation, and prenylation, play a crucial role in determining their bioactivity. This compound is a tetra-oxygenated, prenylated xanthone that has been identified as a promising antimicrobial agent.[1] This guide focuses on the documented biological activity of this specific xanthone and provides a framework for its further investigation.

Antimicrobial Activity

The primary reported biological activity of this compound is its antimicrobial effect against Gram-positive bacteria.[1]

Quantitative Data

The antimicrobial efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against two bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Positive | 128 µg/mL |

| Bacillus cereus | Positive | 200 µg/mL |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution protocol, a standard method for determining the MIC of antimicrobial agents. The specific details of the protocol used to obtain the above data were reported by Trisuwan K, et al. in Tetrahedron Letters, 2014.[1]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Staphylococcus aureus and Bacillus cereus.

Materials:

-

This compound

-

Staphylococcus aureus (e.g., ATCC 25923)

-

Bacillus cereus (e.g., ATCC 14579)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Pipettes and sterile tips

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube containing sterile MHB.

-

Incubate the culture at 37°C until it reaches the log phase of growth, typically confirmed by measuring the optical density (OD) at 600 nm to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of the Compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a serial two-fold dilution of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.

-

Incubate the microtiter plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Potential for Other Biological Activities

While the antimicrobial activity is the only experimentally confirmed biological effect of this compound found in the reviewed literature, its chemical structure as a prenylated xanthone suggests potential for other significant biological activities. Xanthones isolated from Garcinia species are well-documented for their antioxidant and anticancer properties.

Antioxidant Activity (Proposed Investigation)

Prenylated xanthones are known to be potent antioxidants due to their ability to scavenge free radicals. The following is a standard protocol for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay that could be used to evaluate the antioxidant potential of this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in methanol at various concentrations.

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a stock solution of ascorbic acid in methanol to be used as a positive control.

-

-

Assay:

-

In a set of test tubes, add a specific volume of the compound solution to a specific volume of the DPPH solution.

-

Prepare a blank containing methanol and the compound solution, and a control containing methanol and the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

-

Anticancer Activity (Proposed Investigation)

Many prenylated xanthones have demonstrated significant cytotoxic effects against various cancer cell lines. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric assay to assess cell viability and, consequently, the cytotoxic potential of a compound.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To evaluate the cytotoxic effect of this compound on a selected cancer cell line.

Materials:

-

This compound

-

Human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound.

-

Include a vehicle control (medium with the same amount of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

-

Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

-

Measurement and Analysis:

-

Measure the absorbance of the dissolved formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

-

Mechanism of Action and Signaling Pathways

Currently, there is no published information regarding the specific mechanism of antimicrobial action of this compound or its involvement in any cellular signaling pathways.

Proposed Logical Relationship for Future Investigation:

Future research could explore the potential mechanisms by which this compound exerts its antimicrobial effects. For prenylated phenolics, common mechanisms include disruption of the bacterial cell membrane, inhibition of key microbial enzymes, or interference with bacterial nucleic acid synthesis.

Conclusion and Future Directions

This compound is a natural product with confirmed antimicrobial activity against S. aureus and B. cereus. This technical guide has summarized the available quantitative data and provided standardized protocols for the further investigation of its biological properties.

Future research should focus on:

-

Elucidating the Mechanism of Action: Investigating how this compound inhibits bacterial growth.

-

Broadening the Scope of Biological Screening: Evaluating its antioxidant, anticancer, and anti-inflammatory properties using the standardized assays outlined in this guide.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this xanthone to understand the contribution of each functional group to its biological activity, potentially leading to the development of more potent derivatives.

-

In Vivo Studies: If promising in vitro results are obtained, progressing to in vivo models to assess its efficacy and safety.

The information presented herein provides a solid foundation for the continued exploration of this compound as a potential therapeutic agent.

References

Potential Therapeutic Targets of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dated: November 5, 2025

Abstract

1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone is a natural xanthone isolated from the twigs of Garcinia xanthochymus.[1] Current scientific literature primarily identifies this compound as an antimicrobial agent with demonstrated in vitro activity against Gram-positive bacteria. While the broader class of xanthones, particularly those from the Garcinia genus, exhibits a wide spectrum of promising biological activities including anticancer, anti-inflammatory, and neuroprotective effects, specific research into the therapeutic potential of this compound beyond its antimicrobial properties is notably limited. This technical guide summarizes the existing data on this specific xanthone, provides context based on the activities of structurally related compounds, and identifies key areas for future research to unlock its full therapeutic potential.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that are abundant in higher plants, fungi, and lichens.[2] The genus Garcinia is a particularly rich source of diverse xanthone structures, many of which possess significant pharmacological properties.[2][3] this compound is a prenylated xanthone first described from Garcinia xanthochymus. Its chemical structure, characterized by a specific arrangement of hydroxyl, methoxy, and prenyl groups, suggests the potential for a range of biological interactions. This guide aims to provide a comprehensive overview of the known and potential therapeutic targets of this compound.

Confirmed Biological Activity: Antimicrobial Effects

The most concretely established biological activity of this compound is its antimicrobial effect. In vitro studies have demonstrated its inhibitory activity against pathogenic bacteria.

Quantitative Antimicrobial Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | 128 µg/mL | [1][4] |

| Bacillus cereus | 200 µg/mL | [1][4] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were likely determined using a broth microdilution method, a standard laboratory procedure for assessing antimicrobial susceptibility.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (S. aureus or B. cereus) is prepared to a specific cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution of the Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Therapeutic Targets: An Outlook Based on Structurally Related Xanthones

While direct evidence is lacking for this compound, the broader family of prenylated xanthones from Garcinia species has been extensively studied, revealing several potential therapeutic avenues. These should be considered as hypothetical targets for the compound of interest, pending further investigation.

Anticancer Activity

Many xanthones exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.

Potential Signaling Pathways in Cancer

Caption: Potential anticancer mechanisms of action for prenylated xanthones.

Anti-inflammatory Effects

Xanthones have been shown to modulate inflammatory pathways, primarily through the inhibition of pro-inflammatory mediators.

Potential Anti-inflammatory Signaling Pathway

Caption: Potential anti-inflammatory signaling pathways targeted by xanthones.

Neuroprotective Properties

Some xanthones have demonstrated neuroprotective effects in preclinical models, often attributed to their antioxidant properties and ability to modulate neuroinflammatory pathways. Potential mechanisms include the scavenging of reactive oxygen species (ROS) and the modulation of signaling pathways involved in neuronal survival.

Future Research Directions

The current body of knowledge on this compound is limited. To fully elucidate its therapeutic potential, the following areas of research are recommended:

-

Broad-Spectrum Biological Screening: The compound should be screened against a wide range of cancer cell lines, inflammatory markers, and models of neurodegeneration to identify potential lead activities.

-

Mechanism of Action Studies: For any identified activities, detailed mechanistic studies should be conducted to pinpoint the specific molecular targets and signaling pathways involved.

-

In Vivo Efficacy and Safety: Promising in vitro findings should be validated in animal models to assess efficacy, pharmacokinetics, and safety profiles.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could help in identifying the key structural features responsible for its biological activity and in optimizing its therapeutic properties.

Conclusion

This compound is a natural product with confirmed antimicrobial activity. While its full therapeutic potential remains largely unexplored, the well-documented biological activities of structurally related xanthones suggest that it may hold promise as a lead compound for the development of new anticancer, anti-inflammatory, or neuroprotective agents. This guide highlights the significant opportunities for further research to uncover the therapeutic targets of this intriguing natural product.

References

Methodological & Application

Application Note: HPLC-DAD Analysis of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the identification and quantification of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone. This prenylated xanthone, a natural product isolated from species of the genus Garcinia, has garnered interest for its potential pharmacological activities.[1][2] The described methodology provides a framework for the accurate and precise analysis of this compound in various sample matrices, which is crucial for research, quality control, and pharmacokinetic studies. The protocol is based on established methods for the analysis of similar xanthone compounds and phenolic molecules.

Introduction

This compound is a member of the xanthone family, a class of naturally occurring polyphenolic compounds. Xanthones are known for their diverse biological activities. Accurate and reliable analytical methods are essential for the quantitative determination of this specific xanthone in natural product extracts, formulated drugs, and biological samples. HPLC-DAD offers a robust, selective, and sensitive platform for this purpose. This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (analytical grade)

-

Solvents for sample extraction (e.g., ethanol, methanol, or a mixture of acetone and water)[3]

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Degasser

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

Diode-Array Detector (DAD)

-

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

Chromatographic Conditions

The following conditions are proposed based on the analysis of structurally related xanthones:

| Parameter | Recommended Setting |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-20 min, 50-80% B20-25 min, 80-90% B25-30 min, 90-50% B30-35 min, 50% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm, 280 nm, and 320 nm (monitoring multiple wavelengths is recommended) |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)

-

Extraction: Macerate or sonicate 1 gram of dried and powdered plant material with 20 mL of a suitable solvent (e.g., 96% ethanol) for 24 hours.[4]

-

Filtration: Filter the extract through a Whatman No. 1 filter paper.

-

Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a known volume of methanol.

-

Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation (Proposed Parameters)

The following parameters should be evaluated to validate the analytical method according to the International Council for Harmonisation (ICH) guidelines:

| Parameter | Specification |

| Linearity | R² > 0.999 over the concentration range |

| Accuracy (Recovery) | 95-105% |

| Precision (RSD%) | Intra-day < 2%, Inter-day < 3% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | The peak of the analyte should be well-resolved from other components in the sample matrix. Peak purity should be assessed using the DAD spectrum. |

Data Presentation

The quantitative data for the analysis of this compound should be summarized in a clear and structured table for easy comparison.

| Parameter | Result |

| Retention Time (min) | To be determined experimentally |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (R²) | > 0.999 |

| LOD (µg/mL) | To be determined experimentally |

| LOQ (µg/mL) | To be determined experimentally |

| Accuracy (%) | To be determined experimentally |

| Precision (RSD%) | To be determined experimentally |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the HPLC-DAD analysis of this compound.

Logical Relationship of Method Validation Parameters

Caption: Key parameters for the validation of the analytical method.

References

- 1. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

- 2. researchgate.net [researchgate.net]

- 3. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In Vitro Bioactivity of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to evaluate the bioactivity of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone, a member of the xanthone class of natural compounds. Xanthones have garnered significant interest in drug discovery due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This document offers detailed protocols for key assays and summarizes available data to guide research and development efforts.

Antioxidant Activity

Xanthones are recognized for their potent antioxidant properties, which are attributed to their chemical structure, particularly the presence of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. The antioxidant potential of this compound can be quantitatively assessed using various in vitro assays.

Data Presentation: Antioxidant Activity of Xanthones

Disclaimer: The following data is for a representative xanthone and not specifically for this compound, as specific data for this compound was not available in the cited literature. This information is provided to illustrate the potential antioxidant capacity of this class of compounds.

| Assay | Test Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| DPPH Radical Scavenging | 1,5,6-Trihydroxy-7-(3-methyl-2-butenyl)-8-(3-hydroxy-3-methylbutyl)–furano(2′,3′:3,4) xanthone | 19.64[1] | Ascorbic Acid | Not Reported |

Experimental Protocols:

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

Prepare a stock solution of ascorbic acid in methanol.

-

-

Assay Procedure:

-

Add 100 µL of various concentrations of the test compound or ascorbic acid to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the negative control, add 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

% Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

-

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

-

This compound

-

ABTS

-

Potassium persulfate

-

Ethanol or Phosphate Buffered Saline (PBS)

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM stock solution of ABTS in water.

-

Prepare a 2.45 mM stock solution of potassium persulfate in water.

-

Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 10 µL of various concentrations of the test compound or Trolox to the wells of a 96-well plate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

-

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Xanthones have demonstrated anti-inflammatory effects by modulating key inflammatory pathways. The anti-inflammatory potential of this compound can be investigated by measuring its effect on the production of inflammatory mediators in cell-based assays.

Data Presentation: Anti-inflammatory Activity

Disclaimer: The following data is for the structurally similar compound 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX), as specific data for this compound was not available in the cited literature. This information is provided to illustrate the potential anti-inflammatory capacity.

| Assay | Cell Line | IC50 (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | 5.77 ± 0.66 |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | 9.70 ± 1.46 |

| Interleukin-6 (IL-6) Production | RAW 264.7 | 13.34 ± 4.92 |

| Tumor Necrosis Factor-alpha (TNF-α) Production | RAW 264.7 | 16.14 ± 2.19 |

| Nitric Oxide (NO) Production | BV2 | 11.93 ± 2.90 |

| Prostaglandin E2 (PGE2) Production | BV2 | 7.53 ± 1.88 |

| Interleukin-6 (IL-6) Production | BV2 | 10.87 ± 3.23 |

| Tumor Necrosis Factor-alpha (TNF-α) Production | BV2 | 9.28 ± 0.40 |

Experimental Protocols:

This assay measures the inhibition of nitric oxide production, a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO concentration is indirectly measured by quantifying its stable metabolite, nitrite, using the Griess reagent.

Materials:

-

This compound

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

-

Microplate reader

Protocol:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of inhibition of NO production and the IC50 value.

-

Anticancer Activity

Xanthones have been shown to possess cytotoxic effects against various cancer cell lines, acting through mechanisms such as apoptosis induction and cell cycle arrest. The MTT assay is a widely used method to assess the in vitro cytotoxic potential of a compound.

Data Presentation: Anticancer Activity of Hydroxyxanthones

Disclaimer: The following data is for various hydroxyxanthone derivatives and not specifically for this compound, as specific data for this compound was not available in the cited literature. This information is provided to illustrate the potential anticancer capacity of this class of compounds.

| Cell Line | Compound | IC50 (µM) |

| Human Breast Cancer (MCF-7) | 1,7-dihydroxyxanthone | 13.2 |

| Human Colon Cancer (WiDr) | 1,3,6-trihydroxyxanthone | 45.9 |

| Human Cervical Cancer (HeLa) | 1,3,6,8-tetrahydroxyxanthone | 9.18 |

| Human Liver Cancer (HepG2) | 1,3,6,8-tetrahydroxyxanthone | 9.18 |

Experimental Protocols:

This colorimetric assay measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution

-

Doxorubicin (positive control)

-

96-well cell culture plate

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound or doxorubicin for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Remove the MTT-containing medium.

-

Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the concentration of the sample.

-

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic potential of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone, a natural product isolated from the genus Garcinia.[1][2][3] While this compound has established antimicrobial properties, its cytotoxic effects against cancer cell lines are an emerging area of interest.[1][2][4] The following protocols are designed to be adaptable for various cancer cell lines and research objectives.

Introduction to this compound

This compound is a member of the xanthone family of compounds, which are known for a wide range of biological activities, including anticancer properties.[5] Xanthones are characterized by a tricyclic xanthen-9-one core structure.[5] The study of natural products like this xanthone is a crucial part of drug discovery, offering novel chemical scaffolds for therapeutic development.[6][7]

Key Cell-Based Assays for Cytotoxicity Assessment

Several robust and well-established cell-based assays can be employed to determine the cytotoxic and cytostatic effects of this compound. These assays measure different cellular parameters to assess cell health and viability.

-

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cytotoxicity.[8]

-

Apoptosis Assay (Annexin V/Propidium Iodide): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)